molecular formula C8H6N2O B13108913 2-(Furan-2-yl)pyrimidine

2-(Furan-2-yl)pyrimidine

Cat. No.: B13108913
M. Wt: 146.15 g/mol
InChI Key: LKQWUJWBYVAURT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrimidine is a heterocyclic compound that features both a furan ring and a pyrimidine ring. The furan ring is a five-membered aromatic ring with one oxygen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine ring . Another approach involves the use of furan-2-carbonitrile and an amidine derivative under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and furans, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(Furan-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit protein kinases, which are crucial for cell signaling and growth . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)pyrimidine is unique due to its combination of the furan and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with diverse applications.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H6N2O/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1-6H

InChI Key

LKQWUJWBYVAURT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=CO2

Origin of Product

United States

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